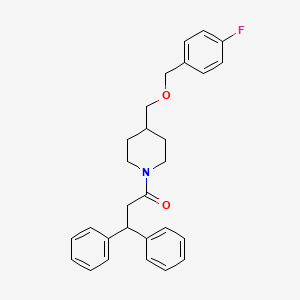

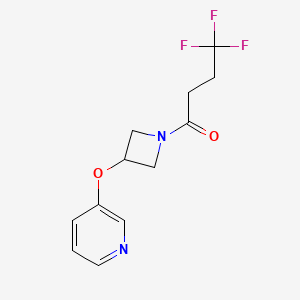

1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3,3-diphenylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a precursor involved in the synthesis of a variety of biologically active molecules . It has been used in the development of chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, EGFR and Aurora A kinase inhibitors, and neurokinin-2 receptor antagonists .

Synthesis Analysis

The synthesis of this compound involves the use of 1-(4-Fluorobenzyl)piperazine as a precursor . The compound has been optimized from the parent compound 4-(4-fluorobenzyl)piperazin-1-yl]phenylmethanone .Molecular Structure Analysis

The empirical formula of this compound is C11H15FN2 . The SMILES string representation of the molecule is Fc1ccc (CN2CCNCC2)cc1 .Chemical Reactions Analysis

The compound is involved in various chemical reactions. It has been used as a precursor in the synthesis of a variety of biologically active molecules . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation, has been reported .Physical and Chemical Properties Analysis

The compound is a solid with an assay of 97% . Its molecular weight is 194.25 .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications and Compound Stability

- Anaplastic Lymphoma Kinase (ALK) Inhibitors: A study highlighted the development of novel compounds with the potential for treating cancer through selective inhibition of anaplastic lymphoma kinase (ALK). A specific compound, identified for its potent and selective inhibition, underwent pharmacokinetic studies to understand its behavior and modification to enhance stability against hydrolysis in mouse plasma. These efforts aimed at finding a balance between enzymatic stability and maintaining potency against ALK, which is crucial for advancing cancer therapy research (Teffera et al., 2013).

Chemical Synthesis and Structural Analysis

- Novel Compounds Synthesis: The synthesis of novel compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime and their bioactivity against fungi were explored, indicating the broad application of such derivatives in developing new fungicides (Xue Si-jia, 2011).

Organic Chemistry and Reaction Kinetics

- Aromatic Nucleophilic Substitution Reactions: The kinetics of reactions involving compounds like 1-fluoro-2,4-dinitrobenzene with piperidine in various alcohol solutions were studied to understand the effects of solvent polarity on reaction rates. This research provides insights into how different solvents influence the reactivity and mechanisms of aromatic nucleophilic substitution reactions, which are fundamental in organic synthesis (Yangjeh & Gholami, 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-3,3-diphenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FNO2/c29-26-13-11-22(12-14-26)20-32-21-23-15-17-30(18-16-23)28(31)19-27(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-14,23,27H,15-21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXUDTVFGVEAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2704680.png)

![5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2704689.png)

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2704692.png)

![4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2704693.png)

![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)